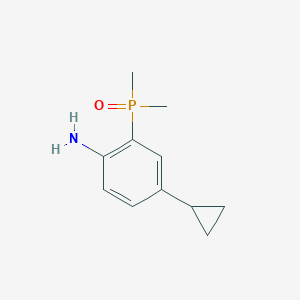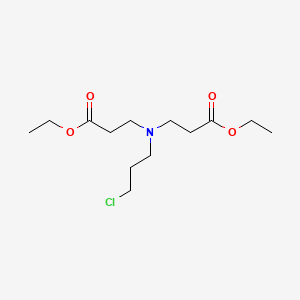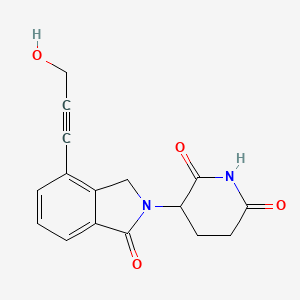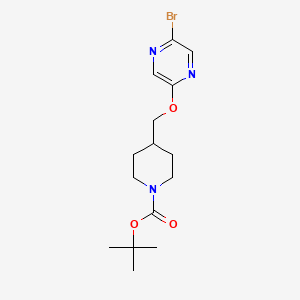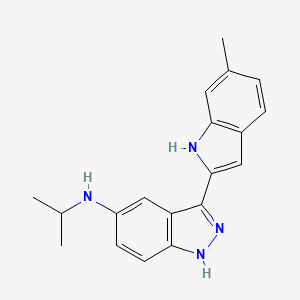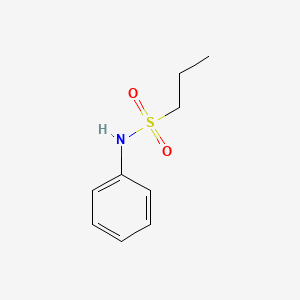![molecular formula C14H10FN3O2 B13937052 methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[4,5-b]pyridine core in the structure imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions.
Introduction of the fluoro substituent: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The benzoic acid derivative can be esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets in the body. The imidazo[4,5-b]pyridine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.
類似化合物との比較
Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Contains a chlorine atom instead of fluorine, which can lead to different pharmacokinetic and pharmacodynamic properties.
Methyl 4-(6-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: The presence of a methyl group instead of fluorine can alter the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluoro substituent, which can enhance its binding affinity to molecular targets and improve its pharmacological profile.
特性
分子式 |
C14H10FN3O2 |
|---|---|
分子量 |
271.25 g/mol |
IUPAC名 |
methyl 4-(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H10FN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18) |
InChIキー |
HAIMSHYWNMSNQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


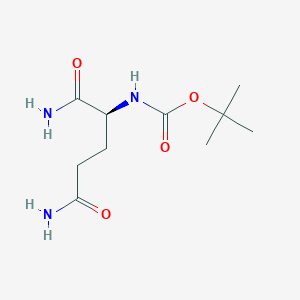
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)


![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
